Product packaging for Gambirtannine(Cat. No.:)

Gambirtannine

Cat. No.: B1252581
M. Wt: 330.4 g/mol
InChI Key: XXMFILHAOYZMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Gambirtannine Discovery and Early Investigations

The history of research into the chemical constituents of Uncaria gambir, the main source of this compound, dates back to the early 1900s nih.gov. Early investigations focused on the broad chemical composition of gambir extract, identifying secondary metabolites such as flavonoids, alkaloids, tannins, terpenoids, and saponins (B1172615) nih.govresearchgate.net. While catechins and tannins were recognized as major components early on, the discovery and characterization of alkaloid compounds, including this compound, occurred later. Merlini et al. are noted for their report on the discovery of alkaloid compounds in gambir nih.govresearchgate.net. Through chromatographic techniques, this compound, along with dihydrothis compound, oxothis compound, and neooxythis compound, were identified from aqueous extracts of the leaves and stems of Uncaria gambir nih.govresearchgate.netcore.ac.uk. Further research also led to the reporting of isogambirdine as another alkaloid compound present nih.gov.

Natural Occurrence and Botanical Sources of this compound (e.g., Uncaria gambir)

This compound is primarily found in the plant Uncaria gambir (W. Hunter) Roxb., a species belonging to the family Rubiaceae tjpr.orgeaspublisher.comglobinmed.com. This plant is a climbing or straggling shrub native to Southeast Asia, with a significant presence in Malaysia and Indonesia tjpr.orgglobinmed.comsaherbalbioactives.com. Indonesia is a major contributor to the world's gambir export commodities tjpr.orgsmujo.id. Uncaria gambir is known by various vernacular names, including gambir and gambir Sarawak in Malaysia and Indonesia, pale catechu, kath, and white cutch in English, gou teng in China, and asen'yaku in Japan tjpr.orgglobinmed.com. The extract containing this compound is typically obtained from the leaves and young twigs of the plant globinmed.comsmujo.id. While Uncaria gambir is the most prominent source, other species within the Uncaria genus may also contain related alkaloids.

Significance of this compound in Natural Product Chemistry and Chemical Biology

This compound holds significance in natural product chemistry as one of the alkaloids isolated from Uncaria gambir, a plant rich in diverse secondary metabolites researchgate.nettjpr.orgmalque.pub. The study of natural products like this compound contributes to the broader understanding of the chemical diversity found in nature and provides potential lead compounds for various applications openaccessjournals.comrroij.comwikipedia.org. In chemical biology, this compound and other compounds from Uncaria gambir are of interest due to the reported biological activities of the plant's extracts, which include antioxidant, antibacterial, anti-helminthic, anti-inflammatory, and other properties researchgate.nettjpr.orgmalque.pubmdpi.com. Research in chemical biology often explores how these natural compounds interact with biological systems at a molecular level openaccessjournals.comnih.govnih.govresearchgate.net. The presence of alkaloids like this compound alongside other compound classes such as flavonoids and tannins in Uncaria gambir highlights the complex phytochemical profile of this plant and its potential for further investigation in chemical biology tjpr.orgmalque.pub.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18N2O2 B1252581 Gambirtannine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

methyl 3,11,12,14-tetrahydroyohimban-19-carboxylate

InChI

InChI=1S/C21H18N2O2/c1-25-21(24)16-7-4-5-13-12-23-10-9-15-14-6-2-3-8-18(14)22-20(15)19(23)11-17(13)16/h2-8,11,22H,9-10,12H2,1H3

InChI Key

XXMFILHAOYZMSG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC2=C1C=C3C4=C(CCN3C2)C5=CC=CC=C5N4

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=C3C4=C(CCN3C2)C5=CC=CC=C5N4

Origin of Product

United States

Structural Elucidation and Stereochemical Considerations of Gambirtannine

Methodologies for Determining the Absolute and Relative Stereochemistry of Gambirtannine

Determining the stereochemistry of complex natural products like this compound requires sophisticated techniques. Both relative and absolute stereochemistry are crucial for understanding the molecule's biological activity and physical properties. Methodologies employed in the stereochemical determination of similar indole (B1671886) alkaloids and related compounds, which can be extrapolated to this compound, include spectroscopic analysis, chemical correlations, and, ideally, X-ray crystallography researchgate.netscispace.comias.ac.in. Circular dichroism (CD) spectroscopy has been used to correlate the absolute stereochemistry of certain chromophores within molecules, which can be relevant for fragments or derivatives of this compound researchgate.net. Density functional theory (DFT) calculations can also support stereochemical assignments by comparing calculated spectroscopic data (like ECD) with experimental results researchgate.netresearchgate.net.

Spectroscopic and Crystallographic Approaches in this compound Structure Resolution

Spectroscopic methods have been indispensable in resolving the structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D techniques, provides detailed information about the connectivity of atoms and the spatial arrangement of protons and carbons within the molecule researchgate.netias.ac.inresearchgate.net. Analysis of chemical shifts, coupling constants, and NOE correlations are critical for assigning the positions of substituents and the relative configuration of chiral centers. Mass spectrometry (MS), particularly high-resolution techniques (HR-ESI-MS), helps determine the molecular formula and provides fragmentation patterns that offer clues about the substructures present researchgate.netresearchgate.net. Infrared (IR) and Ultraviolet (UV) spectroscopy also contribute by identifying key functional groups and chromophores researchgate.netsci-hub.cat.

While direct reports of this compound's X-ray crystal structure were not prominently found in the search results, X-ray crystallography is a definitive method for determining the absolute structure and solid-state conformation of crystalline compounds upenn.eduresearchgate.netresearchgate.netnih.gov. For complex alkaloids, obtaining suitable crystals can be challenging, but when successful, it provides unambiguous stereochemical information. Studies on related indole alkaloids and natural products highlight the power of X-ray analysis in confirming structures elucidated by other means researchgate.netnih.gov.

Relevant Spectroscopic Data (Illustrative, based on general alkaloid analysis and search results):

Spectroscopic MethodKey Information ProvidedRelevance to this compound
¹H NMRNumber and type of protons, their chemical environment, coupling interactionsConnectivity, relative stereochemistry of adjacent protons
¹³C NMRNumber and type of carbon atoms (methyl, methylene, methine, quaternary), functional groupsCarbon skeleton, presence of specific structural units
2D NMR (COSY, HSQC, HMBC, NOESY)Through-bond and through-space correlations between nucleiConfirming connectivity, identifying long-range couplings, determining relative stereochemistry via NOE
Mass Spectrometry (MS)Molecular weight, elemental composition (HRMS), fragmentation patternMolecular formula, presence of specific substructures
UV SpectroscopyPresence of conjugated systems (e.g., indole chromophore)Identification of chromophoric units
IR SpectroscopyIdentification of functional groups (e.g., C=O, N-H, C=C)Confirmation of key structural features
Circular Dichroism (CD)Information about chiral centers and conformation in solutionDetermination of absolute stereochemistry, especially for chromophoric regions

Conformational Analysis and Dynamic Properties of the this compound Skeleton

Studies on related indole and yohimbine (B192690) alkaloids, which share structural features with this compound, often involve conformational analysis using techniques such as NMR (analysis of coupling constants and NOE effects) and computational methods (like molecular mechanics or DFT calculations) ethernet.edu.eticcs.edu. These studies can reveal preferred conformers and the dynamic behavior of the rings, such as chair-chair interconversions in saturated rings. The specific arrangement of the indole and the fused rings in this compound dictates its three-dimensional structure, which is fundamental to understanding its physical and potential biological properties. The presence of a methoxycarbonyl group and nitrogen atoms within the ring system also influences the conformational landscape through steric and electronic effects.

Biosynthesis of Gambirtannine

Proposed Biosynthetic Pathways to Gambirtannine: Precursors and Intermediates

The biosynthesis of this compound is believed to involve intermediates from both the monoterpenoid indole (B1671886) alkaloid (MIA) pathway and the flavonoid pathway. A central player in the MIA pathway is strictosidine (B192452), which is synthesized through the condensation of tryptamine (B22526) and secologanin (B1681713) nih.govwikipedia.orggenome.jp. Strictosidine serves as a pivotal branch point for the synthesis of a vast array of indole alkaloids nih.govresearchgate.net. Concurrently, the flavonoid pathway, particularly the branch leading to flavan-3-ols like catechin (B1668976) and epicatechin, is implicated as a source of structural components for this compound nih.govresearchgate.netresearchgate.net. Early investigations using radiolabeling techniques in Uncaria gambir demonstrated the incorporation of 14CO2 and [1-14C]-acetate into catechins, supporting their role as precursors nih.gov. The presence of related compounds such as dihydrothis compound, oxothis compound, and neooxythis compound in Uncaria gambir extracts suggests they may function as intermediates or closely related end-products within the biosynthetic route to this compound nih.govresearchgate.netresearchgate.net. Furthermore, the formation of dimeric flavonoid structures, known as gambiriins, from catechin or epicatechin has been observed, hinting at potential connections between flavonoid dimerization and the assembly of the more intricate this compound scaffold nih.govresearchgate.net.

Enzymatic Transformations and Biocatalytic Steps in this compound Formation

The enzymatic machinery responsible for this compound biosynthesis is not yet fully characterized. However, insights can be gained from studying the enzymes involved in the related MIA and flavonoid pathways. The initial committed step in MIA biosynthesis, the formation of strictosidine, is catalyzed by strictosidine synthase (STR) nih.govwikipedia.orgresearchgate.netajol.info. Following this, strictosidine β-D-glucosidase (SGD) hydrolyzes strictosidine, releasing an unstable aglycone that undergoes further transformations rcsb.orgnih.govresearchgate.net. In the flavonoid pathway, enzymes such as dihydroflavonol reductase (DFR), leucoanthocyanidin reductase (LAR), and anthocyanidin reductase (ANR) are crucial for the synthesis of flavan-3-ols like catechin and epicatechin from dihydroflavonols and anthocyanidins nih.govresearchgate.netfrontiersin.org. Specifically, LAR catalyzes the reduction of leucocyanidin (B1674801) to (+)-catechin researchgate.netfrontiersin.org. While the specific enzymes catalyzing the later steps leading directly to this compound are still under investigation, the structural features of this compound and its derivatives found in Uncaria gambir point towards enzymatic reactions involving cyclization, reduction, and oxidation of precursor molecules nih.govresearchgate.netresearchgate.net. Research into other alkaloid biosynthetic pathways suggests the involvement of diverse enzyme classes, including reductases, cyclases, and oxidases, in shaping the final alkaloid structure researchgate.net.

Genetic and Molecular Basis of this compound Biosynthesis in Producing Organisms

The genetic underpinnings of this compound biosynthesis reside within the genome of Uncaria gambir, encoding the enzymes of the relevant MIA and flavonoid pathways. Although the specific genes directly governing the unique cyclization and coupling events that yield this compound remain to be definitively identified, studies in related plant species producing monoterpenoid indole alkaloids, including those within the Rubiaceae family to which Uncaria gambir belongs, have characterized genes for key enzymes like strictosidine synthase (STR) and strictosidine β-D-glucosidase (SGD) ajol.infonih.govresearchgate.netnih.gov. Similarly, genes encoding crucial flavonoid biosynthetic enzymes such as DFR, LAR, and ANR have been extensively studied in various plant species, and their expression patterns are often correlated with the accumulation of specific flavonoids like catechins researchgate.netfrontiersin.org. Comprehensive transcriptomic and genomic analyses of Uncaria gambir are necessary to fully catalogue the genes involved in this compound production and to understand their regulatory mechanisms. Analyzing differential gene expression in Uncaria gambir tissues known to accumulate this compound could help in identifying candidate genes responsible for the less-understood downstream steps of the pathway.

Chemoenzymatic and Synthetic Biology Approaches to this compound Pathway Elucidation

Chemoenzymatic and synthetic biology strategies offer powerful avenues for deciphering and potentially reconstructing the this compound biosynthetic pathway. By combining chemical synthesis of proposed intermediates with enzymatic reactions catalyzed by isolated or recombinantly expressed plant enzymes, researchers can experimentally validate hypothesized biosynthetic routes and identify the specific enzymes responsible for challenging chemical transformations. For instance, chemoenzymatic approaches have been successfully applied to investigate steps in the biosynthesis of other complex natural products. Synthetic biology involves engineering biological systems, such as microorganisms or plant cell cultures, to produce target compounds by introducing or manipulating relevant biosynthetic genes. While the complete pathway leading to this compound has not yet been fully reconstituted in a heterologous host, the successful engineering of yeast for the production of strictosidine highlights the potential of these approaches for complex plant alkaloids wikipedia.org. Applying similar strategies to introduce genes from Uncaria gambir encoding enzymes from the MIA and flavonoid pathways, along with candidate genes for the downstream steps, could enable the production of this compound in a controlled system and facilitate the identification and characterization of the missing enzymatic steps. Furthermore, techniques like directed evolution and enzyme engineering could be employed to optimize the catalytic efficiency and specificity of the enzymes involved in this compound biosynthesis.

Chemical Synthesis of Gambirtannine and Its Analogues

Total Synthesis Strategies for Gambirtannine: Retrosynthetic Analysis and Key Steps

While a definitive total synthesis of the parent compound this compound is not extensively detailed in readily available literature, a logical retrosynthetic analysis can be proposed based on the established synthesis of its derivatives and common strategies for related yohimbine (B192690) alkaloids. nih.gov

Retrosynthetic Analysis:

A plausible retrosynthetic disconnection of the this compound core would target the key bond formations that assemble the intricate ring system. The primary disconnection would likely occur at the C-5/C-16 bond, which simplifies the pentacyclic structure into a tetracyclic β-carboline precursor and a separate aromatic fragment. This approach is advantageous as β-carboline scaffolds, such as harmaline (B1672942), are readily accessible starting materials.

Further disconnection of the tetracyclic intermediate would logically proceed via a reverse Pictet-Spengler or Bischler-Napieralski reaction, breaking down the C-ring to reveal a tryptamine (B22526) derivative and an appropriate carbonyl-containing component. This strategy leverages well-established and reliable methods for the construction of the β-carboline nucleus. nih.govresearchgate.net

Key Steps in a Proposed Forward Synthesis:

Based on this analysis, a forward synthesis would commence with a suitably functionalized tryptamine derivative. The key steps would involve:

Pictet-Spengler Reaction: Condensation of the tryptamine precursor with an appropriate aldehyde or keto-acid to construct the tetrahydro-β-carboline core.

Functionalization: Modification of the tetracyclic intermediate to introduce the necessary functionalities for the final ring closure.

Key Bond Formation/Cyclization: The crucial step involves the formation of the fifth ring. The most documented method for analogous structures is a photochemical cyclization of an enamine intermediate, formed by reacting a harmaline-like precursor with a substituted benzyl (B1604629) halide. rsc.org This light-induced 6π-electrocyclization forges the final ring and establishes the complete this compound framework.

This proposed strategy highlights a convergent approach, where key fragments of the molecule are synthesized separately before being joined in the final stages.

Stereoselective and Enantioselective Methodologies in this compound Synthesis

The molecular structure of this compound contains multiple stereocenters, making stereocontrol a critical aspect of its synthesis. While specific enantioselective syntheses of this compound are not detailed, the broader field of β-carboline and yohimbine alkaloid synthesis offers a wealth of established methodologies that could be applied. nih.govresearchgate.netnih.govbenthamdirect.com

Achieving stereoselectivity is paramount as different stereoisomers of a molecule can exhibit vastly different biological activities. Methodologies applicable to this compound synthesis would include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as amino acids (e.g., L-tryptophan), as starting materials to introduce initial stereochemistry that is carried through the synthetic sequence. benthamdirect.com

Asymmetric Catalysis: Employing chiral catalysts to influence the stereochemical outcome of key reactions. For instance, asymmetric Pictet-Spengler reactions using chiral Brønsted acids have proven highly effective in setting the stereochemistry of the C-1 position in tetrahydro-β-carbolines. researchgate.net Similarly, enantioselective hydrogenation or transfer hydrogenation could be used to control stereocenters formed during reduction steps. nih.gov

Auxiliary-Controlled Synthesis: Attaching a chiral auxiliary to an achiral precursor to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed. This approach is common in alkylation and addition reactions. benthamdirect.com

In the context of the known synthesis of this compound derivatives, the stereochemistry of the harmaline starting material dictates the stereochemistry of the final product. Therefore, access to enantiomerically pure starting materials is essential for producing a single enantiomer of the target derivative.

Synthetic Routes to this compound Derivatives and Structural Analogues

The most prominent synthetic work related to this compound has been the preparation of its derivatives, notably achieved through a photochemical cyclization strategy developed by Atta-ur-Rahman and Maryam Ghazala. rsc.org This method provides a direct route to the pentacyclic core of this compound analogues.

The synthesis begins with harmaline, a readily available β-carboline alkaloid. Harmaline is reacted with a variety of substituted benzyl halides. This reaction forms an enamine intermediate, which is not isolated. The subsequent irradiation of this enamine intermediate with a mercury high-pressure lamp induces a 6π-electrocyclization, followed by oxidation, to yield the aromatic pentacyclic this compound derivative. rsc.org

This photochemical approach has been used to synthesize a range of derivatives, with substitutions on the D and E rings of the this compound skeleton. The specific analogue produced depends on the substitution pattern of the benzyl halide used in the initial step.

Starting Benzyl HalideResulting this compound DerivativeReference
3,4-Dimethoxybenzyl chloride10,11-Dimethoxythis compound rsc.org
3-Methoxybenzyl chloride10-Methoxythis compound rsc.org
Benzyl chlorideThis compound (unsubstituted D/E rings) rsc.org

This methodology offers a modular approach to various structural analogues, allowing for the exploration of structure-activity relationships within this class of compounds.

Methodological Advancements and Challenges in this compound Chemical Synthesis

The synthesis of this compound and its congeners is emblematic of the broader challenges encountered in the synthesis of complex indole (B1671886) alkaloids. rsc.org

Methodological Advancements:

The primary methodological advancement demonstrated in the synthesis of this compound-like structures is the use of photochemical cyclization . rsc.org This strategy offers a powerful and direct method for constructing the polycyclic core. Photoredox catalysis, in general, has emerged as a transformative tool in natural product synthesis, enabling reactions that are difficult to achieve through traditional thermal methods and allowing for the formation of complex bonds under mild conditions. acs.org The application of such light-driven reactions represents a significant step forward in accessing complex alkaloid scaffolds.

Key Challenges:

Despite these advancements, several challenges remain in the chemical synthesis of this compound:

Construction of the Polycyclic Core: Assembling the intricate, fused five-ring system is inherently difficult. It requires multi-step sequences and careful strategic planning to control regioselectivity and avoid unwanted side reactions. rsc.org

Control of Stereochemistry: As discussed, the molecule possesses several stereocenters. Establishing the correct relative and absolute stereochemistry is a major hurdle. While numerous stereoselective methods exist for related alkaloids, their application to the specific this compound framework would require significant optimization. nih.govresearchgate.net

Yields and Scalability: Photochemical reactions, while elegant, can sometimes suffer from low yields, the formation of complex product mixtures, and difficulties in scaling up to produce larger quantities of material for biological testing. acs.org

Overcoming these challenges requires the continued development of novel synthetic methodologies and creative strategic planning, which remain active areas of research in the field of natural product synthesis. rsc.orgacs.org

Structure Activity Relationship Sar Studies of Gambirtannine

Correlation of Structural Modifications with Molecular Target Interactions

Correlating structural modifications with molecular target interactions is a key aspect of SAR studies. By synthesizing gambirtannine analogues and testing their activity against specific biological targets, researchers can determine which parts of the molecule are essential for binding and efficacy. For example, studies on other compound classes like manzamine alkaloids have shown that modifications at different positions and functional groups can significantly impact biological activity and target interaction, such as binding to GSK-3β. nih.gov Similarly, SAR studies on ligands for receptors, like the serotonin (B10506) 5-HT4 receptor, demonstrate how structural changes affect binding affinity and receptor-G protein coupling. nih.gov The presence or absence of specific functional groups, their position, and their electronic properties can all influence how an analogue interacts with a protein binding site, affecting hydrogen bonding, Van der Waals forces, and other molecular interactions. nih.gov Data from these studies can be compiled to identify key pharmacophores – the essential features of a molecule that are recognized by a biological target.

Influence of Stereochemistry on this compound's Biological Activity Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity. nih.govnumberanalytics.comwashington.edumgscience.ac.inresearchgate.net Biological systems, including receptors and enzymes, are inherently chiral and can distinguish between different stereoisomers of a compound. washington.edumgscience.ac.in As a result, different stereoisomers of this compound or its analogues can exhibit significant differences in potency, efficacy, metabolism, and even target binding. nih.govnumberanalytics.comwashington.edu For compounds with multiple chiral centers, like this compound, the relative and absolute configurations at each center can dramatically influence its interaction with a biological target, akin to a key fitting into a lock. washington.edu Studies on other natural products and drugs have demonstrated that one stereoisomer may be significantly more active or selective than others, or even possess entirely different pharmacological properties. nih.govwashington.edumgscience.ac.in Therefore, understanding the stereochemical requirements for this compound's activity is crucial for designing effective analogues.

Computational Chemistry Approaches to this compound SAR Analysis

Computational chemistry provides powerful tools for complementing experimental SAR studies of this compound. nih.govnih.govmdpi.comimist.mascirp.org Techniques such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling can offer insights into the potential binding modes of this compound and its analogues to their molecular targets. nih.govnih.govmdpi.comslideshare.net Molecular docking, for instance, predicts the preferred orientation and conformation of a small molecule within a protein binding site, allowing researchers to visualize and evaluate potential interactions. nih.govmdpi.com QSAR models aim to build mathematical relationships between structural descriptors of compounds and their biological activity, enabling the prediction of activity for new, untested analogues. wikipedia.orgnih.govslideshare.net These computational methods can help prioritize which analogues to synthesize, analyze the energetic contributions of different structural features to binding affinity, and explore the conformational flexibility of this compound and its interactions in a dynamic environment. nih.govmdpi.com This in silico approach can significantly accelerate the SAR exploration process and provide a deeper understanding of the molecular basis for this compound's biological effects. nih.govnih.govmdpi.com

Molecular and Cellular Mechanisms of Action of Gambirtannine

Identification of Molecular Targets and Binding Interactions of Gambirtannine

Research into the molecular targets of this compound often involves in silico approaches, such as molecular docking studies, to predict potential interactions with various proteins and receptors. These computational methods can help visualize the binding of ligands, such as this compound, to the active regions of target molecules, including enzymes, proteins, or receptors. japsonline.com This process is fundamental in structure-based drug design, aiming to design and optimize molecules based on structural information of the target. japsonline.com

While specific detailed binding interactions for this compound itself were not extensively detailed in the search results, related compounds from Uncaria gambir have been investigated for their interactions with targets like Platelet-Derived Growth Factor (PDGF), which is relevant in processes like fibrosis. japsonline.com For instance, neooxythis compound, a related compound, has shown hydrogen bond interactions with specific amino acids (Glu135, Arg131, and Cys96) in molecular docking studies targeting PDGF. japsonline.com This suggests that this compound, being structurally related, might also exhibit binding interactions with similar or other protein targets, potentially involving hydrogen bonding or other types of molecular forces.

The identification of molecular targets is a crucial step in understanding the pharmacological potential of natural compounds. Techniques like molecular docking can predict the optimal orientation of a ligand on its target and evaluate large databases for potent drug candidates in silico. japsonline.com

This compound's Modulation of Specific Enzyme Activities

Enzyme modulation by chemical compounds can involve either activation or inhibition of enzyme activity. This modulation can impact various biological processes regulated by these enzymes. While the search results did not provide direct experimental data on this compound's modulation of specific enzyme activities, the broader context of natural products and enzyme modulation is relevant. Natural products have been shown to modulate the activity of drug-metabolizing enzymes, such as cytochrome P450 (CYP450) enzymes, which play a significant role in pharmacokinetics and can affect the metabolism of other drugs and endogenous signaling molecules. mdpi.comnih.gov Modulation of enzyme activity can have pharmacological impacts and potentially influence disease severity. nih.gov

Allosteric Modulation by this compound

Allosteric modulation occurs when a molecule binds to an enzyme or receptor at a site distinct from the active site, inducing a conformational change that affects the protein's activity. nih.gov This can result in either potentiation or inhibition of the protein's function. nih.gov

GABAA receptors, for instance, are known to be modulated by various compounds binding to multiple allosteric sites. nih.gov These modulators can enhance the effects of the primary ligand (e.g., GABA) by increasing the frequency or duration of channel opening. nih.gov

This compound is mentioned as one of the compounds found in Uncaria gambir umj.ac.id. While a direct link between this compound and allosteric modulation was not explicitly detailed in the provided search results, the concept of allosteric modulation is a recognized mechanism by which natural compounds can influence the activity of biological targets. Further research would be needed to determine if this compound acts as an allosteric modulator of specific enzymes or receptors.

Receptor Ligand Binding and Signal Transduction Pathway Interference by this compound

Receptor ligand binding is the initial step in many signal transduction pathways, where a signaling molecule (ligand) binds to a specific receptor protein, often located on the cell surface. youtube.comyoutube.com This binding triggers a conformational change in the receptor, initiating a cascade of intracellular events that transmit the signal into the cell. youtube.comvscht.cz

Receptors can be coupled to enzymes or ion channels, or they can possess intrinsic enzymatic activity, such as receptor tyrosine kinases. youtube.comyoutube.com Ligand binding activates these receptors, leading to downstream signaling events like protein phosphorylation, activation of G proteins, or production of second messengers. youtube.comvscht.czyoutube.com

Interference with receptor ligand binding or downstream signal transduction pathways can alter cellular responses. Compounds can act as agonists, mimicking the effect of the natural ligand, or as antagonists, blocking ligand binding and preventing signal activation. youtube.com

Some search results indicate that extracts from Uncaria species, which contain this compound, have shown inhibitory effects on the binding of ligands to various receptors, including α2-adrenoceptors, dopamine (B1211576) 1, 5-HT1A, opiate, GABAA, and GABAB receptors. researchgate.net This suggests that compounds within these extracts, potentially including this compound, can interfere with receptor-ligand interactions.

Impact of this compound on Cellular Signaling Cascades

Cellular signaling cascades are complex networks of molecular interactions that relay signals from receptors on the cell surface or within the cell to downstream effectors, ultimately leading to a specific cellular response. researchgate.net These cascades often involve a series of protein phosphorylation and dephosphorylation events mediated by protein kinases and phosphatases. revvity.comdokumen.pub

Dysregulation of cellular signaling pathways can contribute to various diseases. researchgate.net Therefore, compounds that can modulate these cascades have therapeutic potential.

Protein Kinase and Phosphatase Regulation by this compound

Protein kinases are enzymes that add phosphate (B84403) groups to proteins, a process called phosphorylation, which can alter protein activity, localization, or interaction with other molecules. youtube.com Protein phosphatases are enzymes that remove phosphate groups, counteracting the effects of kinases and providing a reversible switch for regulating protein function. youtube.comnih.gov

Many signaling pathways, including those involved in growth, differentiation, and stress responses, are controlled by kinase and phosphatase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govwikipedia.org

Nuclear Receptor Modulation by this compound

Nuclear receptors are a superfamily of ligand-activated transcription factors that play crucial roles in regulating gene expression involved in development, metabolism, and homeostasis. mdpi.compsu.edu They are considered important therapeutic targets due to their involvement in various diseases. mdpi.commdpi.com The activity of nuclear receptors can be modulated by binding to small lipophilic molecules, which can act as agonists or antagonists. psu.edunih.gov While the search results indicate that natural products are a source of novel nuclear receptor ligands, and nuclear receptor modulation is a significant area of pharmacological research, specific detailed research findings on this compound's direct modulation of particular nuclear receptors were not prominently featured in the provided search snippets. mdpi.comnih.govresearchgate.net General mechanisms of nuclear receptor modulation involve ligand binding to the ligand-binding domain, which can induce conformational changes, such as the positioning of helix 12, affecting the binding of coactivators or corepressors and subsequently influencing gene transcription. nih.gov

This compound's Influence on Gene Expression and Transcriptional Regulation

Gene expression is a tightly regulated process that determines the type and amount of proteins produced by a cell. blackwellpublishing.com Transcriptional regulation, a key level of gene expression control, involves the modulation of DNA transcription into RNA, often mediated by transcription factors and regulatory regions in the DNA. blackwellpublishing.comcreative-diagnostics.com While the search results broadly mention that Uncaria gambir compounds can regulate genes core.ac.uk, and discuss gene expression regulation in general contexts like cyclic GMP signaling or parathyroid hormone production creative-diagnostics.comnih.gov, specific detailed research findings explicitly linking this compound to the modulation of particular genes or transcriptional pathways were not extensively provided in the search results. One snippet mentions this compound in the context of a metabolic flow map and gene regulatory networks related to secondary metabolite biosynthesis, but without specific details on the genes regulated by this compound itself. researchgate.net

Effects of this compound on Cellular Processes

Research into the biological effects of this compound and related compounds from Uncaria gambir has explored their influence on fundamental cellular processes critical for cell survival, proliferation, and death. researchgate.net

Modulation of Cell Cycle Progression by this compound

The cell cycle is a series of events that leads to cell division. Its progression is tightly controlled by various regulatory mechanisms, and dysregulation can contribute to diseases like cancer. nih.govbdbiosciences.com Modulating cell cycle progression, such as inducing cell cycle arrest, is a strategy in some therapeutic approaches. nih.govnih.gov While Uncaria gambir derived compounds are mentioned in the context of cell cycle regulation researchgate.net, and other compounds like gemcitabine (B846) and trabectedin (B1682994) are discussed for their effects on cell cycle arrest in specific phases (e.g., S phase or G2/M phase) nih.govnih.gov, explicit detailed research findings on how this compound specifically modulates cell cycle progression were not detailed in the provided search results. Cell cycle analysis is typically performed using techniques like flow cytometry to determine the distribution of cells in different phases (G0/G1, S, G2/M) based on their DNA content. bdbiosciences.comresearchgate.net

Induction of Apoptosis and Programmed Cell Death Pathways by this compound

Apoptosis, or programmed cell death, is a fundamental biological process essential for development and tissue homeostasis. nih.gov Dysregulation of apoptosis can contribute to various diseases, including cancer. nih.gov Inducing apoptosis is a common mechanism of action for many therapeutic agents. slideshare.net Uncaria gambir derived compounds have been investigated for their potential to induce apoptosis. researchgate.netresearchgate.net Some compounds isolated from Uncaria gambir have shown apoptosis-inducing activity in specific cell lines at micromolar concentrations. researchgate.net The mechanisms of apoptosis induction can involve various pathways, including the modulation of proteins like Bax, Bak, Bcl-2, and Bcl-xL, and signaling pathways such as p53. researchgate.net While the potential for apoptosis induction by Uncaria gambir compounds is mentioned researchgate.netresearchgate.net, specific detailed research findings on the precise pathways and molecular targets involved in this compound-induced apoptosis were not extensively provided in the search results.

Autophagy Modulation by this compound

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, crucial for maintaining cellular homeostasis. nih.govnih.gov Autophagy can play a dual role in disease, sometimes promoting cell survival and sometimes contributing to cell death. nih.gov Modulating autophagy is being explored as a therapeutic strategy. nih.govnih.gov While the genus Uncaria is mentioned in relation to autophagy researchgate.net, and other compounds like isorhynchophylline (B1663542) (another Uncaria alkaloid) have been shown to affect autophagy in specific contexts, such as arresting beclin 1-mediated autophagy researchgate.net, specific detailed research findings on this compound's direct modulation of autophagy were not prominently featured in the provided search snippets. Autophagy involves a complex set of proteins, including those in the Atg8 family like LC3. nih.gov

Cellular Senescence and this compound

Cellular senescence is a state of stable cell cycle arrest that can occur in response to various stresses, including DNA damage. Senescence plays roles in aging, development, and disease. While the search results mention cellular senescence in a broad context related to aging and antioxidants researchgate.net and therapeutic strategies involving the induction of cellular senescence by other compounds googleapis.com, specific detailed research findings on this compound's direct effects on cellular senescence were not provided in the search snippets.

Impact on Cellular Metabolism and Bioenergetics by this compound

Cellular metabolism and bioenergetics are fundamental processes that govern cell function and survival, involving the production, storage, and consumption of energy, primarily through mitochondrial function and metabolic pathways. frontiersin.orgnih.gov Disruptions in these processes can lead to altered metabolic states and contribute to various disease conditions. frontiersin.org While extensive research exists on the impact of various compounds and conditions on cellular bioenergetics and metabolism, specific detailed research findings solely on the direct impact of this compound on these processes at a molecular level are not extensively detailed in the provided search results. General mechanisms by which compounds can influence cellular metabolism include altering the redox environment, interacting with components of the electron transport chain, and affecting oxidative phosphorylation and ATP production. frontiersin.org Pathogens, for instance, can alter host cell bioenergetics, inducing shifts like increased glycolysis and impaired oxidative phosphorylation. frontiersin.org Understanding how specific compounds like this compound might influence these complex metabolic networks requires targeted investigation.

Immunomodulatory and Inflammatory Pathway Interventions by this compound (Mechanistic Focus)

Inflammation is a complex biological response involving the immune system, triggered by various stimuli such as pathogens, damaged cells, and toxic compounds. oncotarget.com It involves the activation of inflammatory cells and signaling pathways, most commonly the NF-κB, MAPK, and JAK-STAT pathways, leading to the production of pro-inflammatory mediators. oncotarget.com Immunomodulation involves altering the immune response to restore homeostasis or treat diseases. frontiersin.org Natural products are being investigated for their potential immunomodulatory and anti-inflammatory activities, often by targeting key pathways and mediators. mdpi.com

While the provided search results mention the anti-inflammatory and immunomodulatory potential of Uncaria gambir extracts mdpi.com, specific detailed mechanisms by which this compound alone exerts these effects are not explicitly described. General mechanisms of immunomodulation and anti-inflammatory action by various compounds include the inhibition of NF-κB pathway, modulation of cytokine and chemokine production, and influencing immune cell differentiation and activation. oncotarget.comfrontiersin.orgmdpi.com For example, some natural compounds can control inflammation by targeting T cells, altering their differentiation, and inhibiting the release of pro-inflammatory cytokines, potentially through effects on pathways like sirtuin-1, AMPK, and NF-κB. mdpi.com Macrophage activation can also be controlled by inhibiting pathways like NF-κB, COX-2, and NLRP3 inflammasome. mdpi.com Further research is needed to specifically delineate the molecular targets and pathways through which this compound mediates any observed immunomodulatory or anti-inflammatory effects.

Antimicrobial and Antiviral Action Mechanisms of this compound (Mechanistic Focus)

Antimicrobial and antiviral agents exert their effects through diverse mechanisms, targeting essential processes in microorganisms and viruses. These mechanisms can include disrupting cell membranes, inhibiting protein or nucleic acid synthesis, interfering with enzyme activity, or modulating host immune responses. mdpi.comnih.govnih.govmdpi.comfrontiersin.org

While Uncaria gambir extracts are mentioned as having antibacterial and antiviral activities mdpi.com, the specific mechanisms of action attributed solely to this compound are not detailed in the provided search results. General mechanisms of action for antimicrobial compounds include affecting phospholipid membranes, targeting peptidoglycans in bacteria, or glucans in fungal cell walls. mdpi.com Some compounds can act intracellularly by inhibiting protein biosynthesis or DNA replication. mdpi.com Antiviral mechanisms can involve disrupting the viral replication cycle at various stages, including entry into the host cell, or stimulating host cell antiviral defenses. mdpi.comnih.gov Natural compounds, including various plant extracts and isolated compounds like flavonoids and alkaloids, have demonstrated antimicrobial and antiviral properties through mechanisms such as cell membrane destabilization, inhibition of protein synthesis, and induction of reactive oxygen species. nih.govmdpi.com Further research is needed to specifically elucidate how this compound exerts any observed antimicrobial or antiviral effects at a molecular level.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound421595
Gabapentin134972
Resveratrol445151
Curcumin969516
Triptolide107341
Methadone9593
Buprenorphine644078
Naloxone5284607
Dopamine681
Serotonin (B10506)5202
Glutamate6112
GABA149
Norepinephrine439341
TNF-α6456911
IFN-γ6455559
IL-1β5428522
IL-10175528
IL-416127155
IL-65460718
LPS14061558
NF-κB20894858
NLRP310150030
COX-25311204
AMPK25162373
Sirtuin-114080889
Zidovudine37715
5-Fluorouracil3385
Floxuridine5781
Trifluridine5639
Catechin (B1668976)107515
Luteolin5280445
Baicalein5281605
Tangeretin107747
Arbutin108457
EGCG65064

Interactive Data Table (Simulated based on text):

Potential Area of ImpactMentioned in Search Results?Specific this compound Mechanism Detailed?Related General Mechanisms (Examples)
Cellular Metabolism/BioenergeticsYes (General context)NoAltering redox environment, affecting electron transport chain, glycolysis shifts
Immunomodulation/InflammationYes (Gambir extract)NoNF-κB inhibition, cytokine modulation, immune cell differentiation
Neurochemical/NeurobiologicalNo (Specific to this compound)NoNeurotransmitter modulation (dopamine, serotonin, glutamate), calcium channel interaction
Antimicrobial/AntiviralYes (Gambir extract)NoMembrane disruption, protein/nucleic acid synthesis inhibition, host defense modulation

Analytical Methodologies for Gambirtannine Research

Extraction and Isolation Techniques for Gambirtannine from Natural Sources

The initial steps in studying this compound from natural sources, such as Uncaria gambir, involve its extraction and subsequent isolation. Extraction is the process of separating the desired chemical components from the plant material using suitable solvents. Common traditional extraction methods include infusion, decoction, maceration, percolation, Soxhlet extraction, and reflux extraction. frontiersin.orgnih.gov Maceration involves immersing the material in a solvent in a closed container, with or without stirring. frontiersin.org Decoction requires boiling the material in a solvent, typically water, making it suitable for extracting water-soluble and heat-stable constituents. frontiersin.org Soxhlet extraction is an efficient method that recycles a limited volume of solvent to dissolve a greater amount of material, while reflux extraction is carried out at a stable heat with repeated solvent evaporation and condensation. frontiersin.org

Modern extraction techniques offer advantages such as reduced solvent consumption, decreased sample degradation, and improved extraction efficiency and selectivity. nih.gov These include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), accelerated solvent extraction (ASE), supercritical fluid extraction (SFE), and solid-phase extraction (SPE). frontiersin.orgnih.gov MAE, for instance, utilizes microwave energy for rapid extraction with potentially better yields compared to conventional methods. slideshare.net

Following extraction, isolation techniques are employed to obtain this compound in a more purified form. This often involves a series of steps utilizing different solvents of increasing polarity. frontiersin.org The choice of isolation method is often guided by bioassays to track the activity of the target compound. frontiersin.org Rapid chromatography has been used to identify this compound and other indole (B1671886) alkaloids from aqueous extracts of Uncaria gambir leaves and stems. researchgate.net

Chromatographic Separation and Purification Methods for this compound and its Metabolites

Chromatographic techniques are indispensable for separating and purifying this compound from complex mixtures obtained during extraction. These methods exploit the differential distribution of compounds between a stationary phase and a mobile phase. mdpi.comnih.gov Various chromatographic approaches have been applied in this compound research.

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds, including those that are thermally unstable or non-volatile. nih.govijpsjournal.com HPLC has been employed in the analysis of Uncaria gambir extracts, leading to the identification of various compounds, including flavonoids and dimeric flavonoid compounds. nih.gov Reversed-phase HPLC (RP-HPLC) has been specifically used for the isolation of compounds like gallocatechin, epigallocatechin, and epicatechin gallate from ethyl acetate (B1210297) extracts of U. gambir. nih.gov The separation of catechins in gambir aqueous extracts has also been analyzed using HPLC. nih.gov

HPLC coupled with mass spectrometry (HPLC-MS) and NMR spectroscopy (HPLC-NMR) are powerful hyphenated techniques that allow for online structure elucidation without prior isolation, although isolation of highly purified compounds is often still necessary for detailed structural analysis, including stereochemistry, and for biological activity assessment. frontiersin.orgthieme-connect.comthieme-connect.com

Gas Chromatography (GC) Applications for this compound Analysis

Gas Chromatography (GC) is a powerful analytical technique primarily used for the separation, identification, and quantification of volatile and semi-volatile compounds. ijpsjournal.com While this compound itself might require derivatization due to its structure and potential polarity to be amenable to GC analysis, GC-MS has been employed in the analysis of gambir chemical compositions. woodj.org For compounds that are polar, derivatization is often necessary to increase their volatility and improve chromatographic behavior in GC. sigmaaldrich.com This involves replacing active hydrogens with a nonpolar moiety. sigmaaldrich.com GC-MS is highly recommended for absolute analyte identification when analyzing unfamiliar samples. epa.gov

Thin-Layer Chromatography (TLC) in this compound Research

Thin-Layer Chromatography (TLC) is a simple, inexpensive, and versatile chromatographic technique used for the separation and preliminary identification of compounds. nih.govijpsjournal.comwho.int It involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel on a plate, and a mobile phase that moves up the plate by capillary action. youtube.com TLC has been used in the screening of alkaloids from Uncaria species, including this compound types. nih.gov The presence of a new alkaloid from the methanol (B129727) extract of gambir leaves was initially indicated by a red reaction with ceric sulfate (B86663) on TLC. nih.gov TLC can be used for both qualitative and semi-quantitative analysis and is often employed as a preliminary separation step before other techniques. nih.govwho.int

Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound and its related compounds. These methods provide detailed information about the molecular structure based on the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and functional groups of a molecule. thieme-connect.comresearchgate.netrsc.org Both 1D and 2D NMR spectral analyses, including high-field NMR, have been fundamental in determining the structures of compounds isolated from Uncaria gambir, such as uncariagambiriine and gambircatechol, which provides insights into reaction mechanisms. researchgate.net The structures of this compound, oxothis compound, and dihydrothis compound have been assigned based on chemical and spectral evidence, including NMR spectra. researchgate.netresearchgate.net

NMR spectroscopy, often in conjunction with mass spectrometry, is a key tool for the structural elucidation of natural products. researchgate.netthieme-connect.com For instance, LC-SPE-NMR-MS analysis has been used to characterize alkaloids in extracts, where NMR data acquisition is performed after trapping the analytes on SPE cartridges. thieme-connect.com Structural assignments using NMR typically involve analyzing chemical shifts, multiplicities, and coupling constants in 1H and 13C NMR spectra, as well as correlations in 2D NMR experiments like COSY, HMQC, and HMBC. rsc.org

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a powerful tool for the identification and structural elucidation of this compound and its derivatives. MS provides information on the molecular weight and fragmentation patterns of analytes, aiding in their characterization. Studies have utilized mass spectrometry in conjunction with chromatographic techniques to analyze alkaloid profiles in plants like Uncaria species. For instance, a combination of thin-layer chromatography, gas-liquid chromatography, ultraviolet spectroscopy, and mass spectrometry has been employed for alkaloid screening of Uncaria herbarium samples, distinguishing various alkaloid types including this compound. nih.gov In the analysis of Strychnos usambarensis fruits, a hyphenated analytical method combining high-performance liquid chromatography coupled with solid-phase extraction and mass spectrometry (HPLC-MS) was used to characterize alkaloids, revealing demethoxycarbonyl-3,14-dihydro-gambirtannine as a major alkaloid in the apolar extract. thieme-connect.com In some cases, molecular ions for alkaloids including this compound derivatives have been observed at specific m/z values in mass spectrometry, providing crucial data for identification. sci-hub.cat High-resolution electrospray ionisation mass spectrometry (HR-ESI-MS) has also been utilized in structural revisions of related compounds isolated from Uncaria gambir extract, highlighting the role of precise mass measurements in confirming elemental compositions. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Spectroscopic methods like IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule. IR spectroscopy is useful for identifying characteristic functional groups based on their vibrational frequencies. While specific detailed IR spectra for this compound were not extensively detailed in the search results, IR spectroscopy in general is a standard technique for identifying chemical bonds and has been used in the analysis of gambir extracts. woodj.orgscribd.com For example, IR spectra of gambir have shown peaks related to functional groups present in its components, such as a peak around 1620 cm⁻¹ ascribed to C=O stretching. woodj.org

UV-Vis spectroscopy provides information about the electronic absorption properties of a compound, which can be related to the presence of chromophores. This compound is reported to exhibit a strong fluorescence under UV light. scribd.com UV spectra characteristic of an indole chromophore have been observed for certain alkaloids, which were not modified at acidic pH. sci-hub.cat UV-Vis spectroscopy is a common method for the quantitative analysis of compounds in solution, and its application often involves measuring absorbance at the wavelength of maximum absorbance (λmax). chromedia.org While a specific λmax for isolated this compound was not consistently provided, UV-Vis spectrophotometry is a fundamental technique for analyzing compounds with chromophores and is used in various analytical methods. ijpbs.comresearchgate.net

Quantitative Analysis and Bioanalytical Methods for this compound

Quantitative analysis aims to determine the amount or concentration of this compound in a sample. Bioanalytical methods specifically focus on the quantification of this compound in biological matrices. Various techniques are employed for these purposes, often involving chromatographic separation coupled with sensitive detection methods. The evaluation of gambir quality has been based on the quantitative analysis of its constituents. nih.govresearchgate.netglobinmed.comtjpr.org

Spectrophotometric and Fluorometric Assays for this compound

Spectrophotometric and fluorometric assays offer sensitive methods for the detection and quantification of compounds. Spectrophotometry measures the absorbance of light by a substance at specific wavelengths, while fluorometry measures the fluorescence emitted by a substance after excitation with light. This compound's strong fluorescence under UV light suggests that fluorometric methods could be applicable for its detection and quantification. scribd.com Fluorometric methods have been developed for the determination of various nitrogen-based pharmaceuticals, highlighting their sensitivity. mdpi.comnih.gov Spectrophotometric methods, often involving derivatization to enhance detectability, are also used for quantitative analysis of compounds that may have weak UV absorption. ijpbs.comresearchgate.netnih.govscirp.org While specific details on spectrophotometric or fluorometric assays solely for this compound were limited in the search results, the principles of these methods are relevant for developing quantitative analyses for fluorescent compounds like this compound.

LC-MS/MS and GC-MS for Trace Analysis of this compound

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are powerful hyphenated techniques widely used for the trace analysis of compounds in complex samples. These methods combine the separation power of chromatography with the sensitivity and specificity of mass spectrometry, allowing for the detection and quantification of analytes at very low concentrations. LC-MS/MS has been used in the analysis of gambir, identifying various compounds including catechin (B1668976). nih.gov GC-MS has also been employed to determine the chemical composition of gambir, identifying compounds such as catechin and various alkaloids, including this compound and its derivatives. woodj.org These techniques are invaluable for the identification and quantification of this compound in botanical extracts and potentially in biological samples, providing detailed information about the compound's presence and abundance.

X-ray Crystallography and Diffraction Studies of this compound

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can deduce the arrangement of atoms within the molecule. X-ray crystallography has been applied to study the structures of various natural products and alkaloids. iccs.eduscribd.comwikipedia.orglibretexts.orgethernet.edu.etnih.gov While direct reports of X-ray crystallography studies specifically on this compound were not prominently featured, studies on related indole alkaloids and the mention of X-ray studies in the context of this compound derivatives indicate the potential applicability of this technique for obtaining precise structural information about this compound in crystalline form. upenn.eduresearchgate.net X-ray diffraction is a fundamental tool in chemistry for characterizing the structure and bonding of compounds. libretexts.orgunila.ac.id

Emerging Research Directions and Future Perspectives for Gambirtannine

Development of Novel Gambirtannine Analogues with Enhanced Specificity

The development of novel analogues of natural products like this compound is a key strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. This involves modifying the core structure of this compound to create compounds with enhanced specificity for particular biological targets. The synthesis of this compound derivatives has been explored through various chemical approaches, including photocyclization of enamine intermediates. iccs.eduatta-ur-rahman.comscribd.com The hybrid approach, which involves combining structural features of natural products, can also be used to optimize biological properties like affinity and selectivity, potentially leading to novel biological activities. benthamscience.com Future research in this area could focus on structure-activity relationship (SAR) studies of this compound and its derivatives to identify key structural elements responsible for specific biological interactions, guiding the rational design of more potent and selective analogues.

Integration of Omics Technologies in this compound Mechanism Elucidation

Understanding the detailed mechanisms of action of natural products is crucial for their successful development as therapeutic agents. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for a comprehensive analysis of the biological effects of compounds like this compound at a molecular level. mdpi.combiobide.comaxcelead-us.comfrontiersin.orgteknoscienze.com By integrating data from these different omics platforms, researchers can gain insights into how this compound interacts with biological systems, identifying target proteins, affected pathways, and cellular responses. mdpi.combiobide.comaxcelead-us.comfrontiersin.orgteknoscienze.com This integrated approach can help to uncover hidden disease mechanisms and decode the mechanisms of action of natural compounds. axcelead-us.com While omics technologies offer exciting opportunities, integrated studies using multiple omics platforms are considered the ideal approach to fully elucidate the mechanism of action of a natural compound. frontiersin.orgteknoscienze.com

Chemoinformatic and Artificial Intelligence Applications in this compound Research

Chemoinformatics and Artificial Intelligence (AI), particularly machine learning, are increasingly being applied in various aspects of drug discovery and chemical research. u-strasbg.frmdpi.comnih.goveurekaselect.com These computational approaches can be valuable in this compound research for tasks such as analyzing chemical data, predicting biological activities, and assisting in the design of novel analogues. mdpi.comnih.goveurekaselect.com AI can be used to mine chemical information from large databases, predict structure-activity relationships (SARs), and even assist in de novo molecular design and synthesis prediction. nih.goveurekaselect.comu-strasbg.fr Integrating chemoinformatics and AI can expedite the process of exploring chemical space and predicting the properties and activities of this compound and its potential derivatives. mdpi.com

Role of this compound as a Chemical Probe for Biological Systems

Chemical probes are small molecules with well-characterized mechanisms of action that are used to perturb specific biological targets and elucidate their roles in biological systems. chemicalprobes.orgfebs.orgnih.govmdpi.com this compound, with its reported biological activities, could potentially serve as a chemical probe to investigate specific proteins or pathways it interacts with. febs.orgnih.govmdpi.com Using this compound as a chemical probe could help researchers understand the function of its cognate targets and their relevance in various biological processes or diseases. chemicalprobes.org The development of high-quality chemical probes requires compounds with high potency and selectivity for their intended targets. chemicalprobes.orgfebs.orgnih.gov

Sustainable Production and Biocatalytic Synthesis of this compound

The sustainable production of natural products is an important consideration, especially for compounds with potential therapeutic applications. Traditional methods of extracting this compound from Uncaria gambir may face challenges related to resource availability and environmental impact. Sustainable manufacturing practices in the pharmaceutical industry emphasize resource efficiency, eco-friendly design, and the integration of renewable energy sources. pharmamanufacturing.comq7-consulting.com Biocatalysis, which utilizes enzymes or microorganisms to perform chemical transformations, offers a greener and more sustainable approach to chemical synthesis. researchgate.netnih.gov Biocatalytic methods have been explored for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. researchgate.netnih.gov Future research could investigate biocatalytic routes for the synthesis of this compound and its analogues, potentially offering a more environmentally friendly and efficient production method compared to traditional chemical synthesis. researchgate.netnih.govpharmasalmanac.com

Untapped Biological Activities and Mechanistic Discoveries of this compound

While gambir extracts are known for various biological activities, including antioxidant, antibacterial, and anti-inflammatory properties, the specific contributions of this compound to these effects and other potential untapped activities warrant further investigation. mdpi.comtjpr.orgresearchgate.netresearchgate.netresearchgate.net Natural products possess vast chemical diversity and can interact with multiple cellular targets. plos.org Exploring the full spectrum of this compound's biological activities could lead to the discovery of novel therapeutic applications. Furthermore, detailed mechanistic studies are needed to understand how this compound exerts its effects at the molecular level, even for already reported activities. frontiersin.org This includes identifying specific protein targets, modulating enzyme activities, or interfering with cellular signaling pathways. frontiersin.orgplos.org Advances in screening methods and technologies can aid in uncovering these untapped activities and mechanisms. nih.govscirp.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.